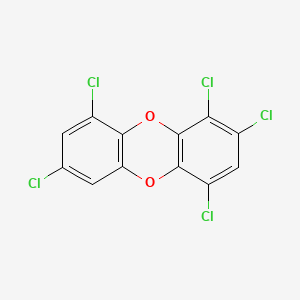

1,2,4,7,9-Pentachlorodibenzo-p-dioxin

CAS No.: 82291-37-0

Cat. No.: VC8029109

Molecular Formula: C12H3Cl5O2

Molecular Weight: 356.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 82291-37-0 |

|---|---|

| Molecular Formula | C12H3Cl5O2 |

| Molecular Weight | 356.4 g/mol |

| IUPAC Name | 1,2,4,7,9-pentachlorodibenzo-p-dioxin |

| Standard InChI | InChI=1S/C12H3Cl5O2/c13-4-1-6(15)10-8(2-4)18-11-7(16)3-5(14)9(17)12(11)19-10/h1-3H |

| Standard InChI Key | QLBBXWPVEFJZEC-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C2=C1OC3=C(O2)C(=C(C=C3Cl)Cl)Cl)Cl)Cl |

| Canonical SMILES | C1=C(C=C(C2=C1OC3=C(O2)C(=C(C=C3Cl)Cl)Cl)Cl)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Configuration

PeCDD’s structure consists of two benzene rings connected by two oxygen atoms, forming a planar dibenzo-p-dioxin skeleton. Five chlorine atoms occupy the 1, 2, 4, 7, and 9 positions, creating a substitution pattern that influences its stability and reactivity. The planar geometry and chlorine substitution enhance its lipophilicity, enabling bioaccumulation in adipose tissue .

Stability and Environmental Persistence

The chlorine atoms confer exceptional resistance to thermal, chemical, and biological degradation. PeCDD’s half-life in soil ranges from 9 to 15 years, while in aquatic sediments, it persists for decades . This stability is compounded by its low water solubility () and high octanol-water partition coefficient (), favoring accumulation in organic matter and lipid-rich tissues.

Environmental Occurrence and Sources

Anthropogenic Sources

PeCDD is unintentionally generated during:

-

Combustion processes: Municipal waste incineration, fossil fuel combustion, and biomass burning .

-

Industrial activities: Production of chlorinated pesticides, herbicides, and PVC .

-

Metal smelting: Secondary copper and aluminum production releases dioxins into the atmosphere .

Natural Sources

Volcanic eruptions and forest fires contribute trace amounts of PeCDD, though anthropogenic sources dominate global emissions .

Table 1: Major Sources of PeCDD Emissions

| Source Category | Contribution (%) | Key Processes |

|---|---|---|

| Waste Incineration | 38 | Municipal, medical, hazardous |

| Industrial Combustion | 29 | Cement kilns, power plants |

| Metal Production | 18 | Smelting, recycling |

| Natural Events | 15 | Wildfires, volcanic activity |

Data synthesized from ATSDR and EPA assessments .

Toxicological Mechanisms and Health Effects

Aryl Hydrocarbon Receptor (AhR) Activation

PeCDD binds to the AhR, a ligand-activated transcription factor, initiating a cascade of gene expression changes. This interaction induces cytochrome P450 enzymes (e.g., CYP1A1), generating reactive oxygen species (ROS) and disrupting cellular homeostasis . Chronic AhR activation is linked to immunosuppression, endocrine disruption, and carcinogenesis .

Acute and Chronic Toxicity

While less potent than 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), PeCDD exhibits significant toxicity:

-

Immunotoxicity: Thymic atrophy and reduced T-cell proliferation observed in rodent studies.

-

Endocrine disruption: Altered thyroid hormone (T3/T4) levels and estrogen signaling.

-

Developmental effects: Skeletal malformations and impaired organogenesis in animal models .

Table 2: Comparative Toxicity of Dioxin Congeners

| Congener | Relative Potency (TEF) | Key Health Effects |

|---|---|---|

| 2,3,7,8-TCDD | 1.0 | Chloracne, carcinogenicity |

| 1,2,4,7,9-PeCDD | 0.1 | Immunotoxicity, endocrine disruption |

| 1,2,3,7,8-PeCDD | 0.03 | Developmental abnormalities |

Toxicity Equivalence Factors (TEFs) from WHO guidelines.

Human Exposure and Epidemiological Data

Exposure Pathways

-

Dietary intake: Contaminated meat, dairy, and fish account for >90% of human exposure .

-

Occupational exposure: Workers in incineration facilities and chemical industries face elevated risks .

-

Environmental exposure: Airborne particulates and soil contamination near industrial sites .

Health Outcomes in Human Populations

Long-term epidemiological studies associate PeCDD with:

-

Cancer: Elevated risks of soft-tissue sarcoma and non-Hodgkin lymphoma (OR = 1.5–2.3) .

-

Reproductive effects: Reduced sperm quality and increased miscarriage rates.

-

Metabolic disorders: Insulin resistance and dyslipidemia in highly exposed cohorts.

Regulatory Frameworks and Mitigation Strategies

International Agreements

-

Stockholm Convention: Lists PeCDD as a POP, mandating emission reductions.

-

EPA Regulations: Limits dioxin emissions from incinerators to <0.1 ng TEQ/m³ .

Remediation Technologies

-

Thermal treatment: High-temperature incineration (>1,200°C) with flue gas scrubbing .

-

Bioremediation: Fungal degradation (e.g., Phanerochaete chrysosporium) under aerobic conditions.

Research Gaps and Future Directions

Despite advances in understanding PeCDD’s toxicology, critical gaps remain:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume